GEA 3162

Description

Properties

IUPAC Name |

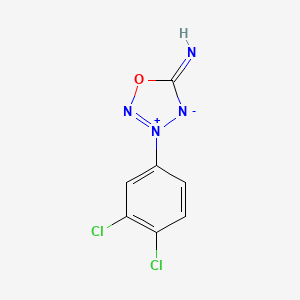

3-(3,4-dichlorophenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYFEOSZYEJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144576-10-3 | |

| Record name | Gea 3162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144576103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEA-3162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P56F5XF8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GEA 3162: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162, with the chemical name 1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride, is a mesoionic oxatriazole derivative that has garnered significant interest in pharmacological research due to its potent effects on inflammatory cells, particularly neutrophils. Initially characterized as a nitric oxide (NO) donor, subsequent research has revealed a more complex mechanism of action involving the co-generation of superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This dual activity underlies its diverse biological effects, which range from the induction of apoptosis in neutrophils to the modulation of intracellular calcium levels. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: A Peroxynitrite Donor

The primary mechanism of action of this compound is its decomposition to co-generate nitric oxide and superoxide.[1][2][3] This simultaneous release leads to the rapid formation of peroxynitrite, a potent and reactive oxidizing and nitrating agent. While this compound can influence cellular processes through cGMP-dependent pathways typical of NO donors, many of its significant effects are attributed to the actions of peroxynitrite.[4]

Evidence for this compound as a peroxynitrite donor comes from several key experimental observations:

-

Detection of Nitric Oxide and Superoxide: In cell-free systems, direct measurement of free nitric oxide from this compound is not readily detectable. However, in the presence of superoxide dismutase (SOD), which scavenges superoxide and prevents its reaction with NO, a concentration-dependent release of NO can be unmasked.[1][2]

-

Oxidation of Dihydrorhodamine 123: this compound has been shown to oxidize the fluorescent dye dihydrorhodamine 123 (DHR 123).[1][2] This oxidation is characteristic of peroxynitrite and other reactive oxygen species, but not nitric oxide alone.

This peroxynitrite-generating capacity of this compound is central to its biological activities, particularly its effects on neutrophil function and survival.

Key Biological Effects of this compound

Induction of Neutrophil Apoptosis

This compound is a potent inducer of apoptosis in human neutrophils.[1][3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a distinct signaling pathway that differs from classical apoptosis in several ways.

-

Morphological Changes: Treatment of neutrophils with this compound induces characteristic morphological features of apoptosis, including cell shrinkage and chromatin condensation.[1]

-

Caspase Activation: The apoptotic pathway triggered by this compound is caspase-dependent, involving the activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3.[4]

-

Mitochondrial Involvement: this compound induces a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.

-

Paradoxical Inhibition of DNA Fragmentation: Unlike many apoptotic stimuli, this compound paradoxically inhibits internucleosomal DNA fragmentation, a hallmark of late-stage apoptosis.[1][2] This effect is also observed with other peroxynitrite donors like SIN-1.[1]

Modulation of Intracellular Calcium

This compound stimulates a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.[5] This effect is crucial for many neutrophil functions and is mechanistically distinct from other calcium-mobilizing agents.

-

Guanylyl Cyclase Independence: The this compound-induced calcium influx is not affected by inhibitors of guanylyl cyclase, indicating a cGMP-independent mechanism.[5]

-

Distinct from Store-Operated Calcium Entry: The pathway activated by this compound is different from the classical store-operated calcium entry (SOCE) pathway. This compound does not potentiate, but rather reduces, calcium entry activated by store-depleting agents.[5]

-

Thiol Oxidation: The mechanism of calcium entry is suggested to involve the direct oxidation of protein thiols.[5]

Inhibition of Neutrophil Functions

This compound has been shown to inhibit several pro-inflammatory functions of neutrophils, likely through both cGMP-dependent and independent mechanisms.

-

Inhibition of Chemotaxis: this compound is an effective inhibitor of fMLP-induced chemotactic movement of human polymorphonuclear leukocytes (PMNs).[1]

-

Inhibition of Mediator Release: The compound dose-dependently inhibits the release of inflammatory mediators such as leukotriene B4 (LTB4) and β-glucuronidase from activated neutrophils.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

| Parameter | Cell Type | Activator | Effect | IC₅₀ / Concentration Range | Reference |

| Inhibition of Neutrophil Function | |||||

| Chemotaxis | Human PMNs | fMLP | Inhibition | 6 µM | [1] |

| LTB4 Release | Human PMNs | A23187 | Inhibition | 0 - 1 mM (dose-dependent) | [1] |

| β-glucuronidase Release | Human PMNs | A23187 | Inhibition | 0 - 1 mM (dose-dependent) | [1] |

| Induction of Apoptosis | |||||

| Morphological Apoptosis | Human Neutrophils | - | Induction | 100 µM | [1] |

| DNA Fragmentation | Human Neutrophils | - | Inhibition | 100 µM | [1] |

| Caspase Activation | |||||

| Caspase-2, -3, -8, -9 | Murine Bone Marrow Cells | - | Activation | 30 - 100 µM | [6] |

| Calcium Influx | |||||

| [Ca²⁺]i Increase | Rat Neutrophils | - | Stimulation | Concentration-dependent | [5] |

Signaling Pathways

The signaling pathways activated by this compound are multifaceted. The two primary pathways are the peroxynitrite-mediated apoptotic pathway and the pathway leading to calcium influx.

Peroxynitrite-Mediated Apoptotic Pathway

Caption: Peroxynitrite-mediated apoptotic pathway induced by this compound in neutrophils.

Calcium Influx Pathway

Caption: Proposed pathway for this compound-induced calcium influx in neutrophils.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Measurement of Nitric Oxide and Superoxide Generation

Objective: To demonstrate the co-generation of NO and O₂⁻ by this compound.

Methodology:

-

Nitric Oxide Measurement (Electrochemical Detection):

-

Prepare a solution of this compound in a suitable buffer (e.g., PBS) at the desired concentration.

-

Use an NO-selective electrode calibrated with a standard NO donor (e.g., DEA/NO).

-

Record the NO concentration over time in the absence and presence of superoxide dismutase (SOD). A significant increase in detectable NO in the presence of SOD indicates simultaneous O₂⁻ production.

-

-

Superoxide Measurement (Cytochrome c Reduction Assay):

-

Prepare a reaction mixture containing this compound, cytochrome c, and buffer.

-

Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm.

-

Perform a parallel experiment in the presence of SOD. The SOD-inhibitable portion of cytochrome c reduction is attributed to superoxide.

-

Assessment of Neutrophil Apoptosis

Objective: To evaluate the pro-apoptotic effect of this compound on neutrophils.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

-

Morphological Assessment:

-

Culture isolated neutrophils with and without this compound for a specified time (e.g., 6-20 hours).

-

Prepare cytospins of the cell suspensions.

-

Stain the slides with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).

-

Assess apoptosis based on morphological criteria (cell shrinkage, nuclear condensation, and formation of apoptotic bodies) under a light microscope.

-

-

DNA Fragmentation Analysis (Flow Cytometry):

-

After incubation with this compound, harvest the neutrophils.

-

Fix the cells in ethanol.

-

Resuspend the cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase.

-

Analyze the DNA content by flow cytometry. Apoptotic cells will appear as a sub-G1 peak due to the loss of fragmented DNA.

-

Measurement of Intracellular Calcium

Objective: To measure the effect of this compound on intracellular calcium concentration.

Methodology:

-

Cell Loading:

-

Load isolated neutrophils with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM) by incubating the cells with the dye in a suitable buffer.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded cells in a calcium-containing buffer.

-

Place the cell suspension in a fluorometer cuvette with constant stirring.

-

Establish a baseline fluorescence reading.

-

Add this compound and record the change in fluorescence over time.

-

For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of peroxynitrite. Its mechanism of action is centered on the co-generation of nitric oxide and superoxide, leading to the formation of this highly reactive species. This activity results in a unique profile of biological effects, including the induction of a distinct apoptotic pathway in neutrophils and the stimulation of intracellular calcium influx through a novel mechanism. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with or interested in the pharmacological properties of this compound. Further research into the downstream targets of peroxynitrite and the specific proteins involved in the this compound-induced calcium influx will continue to elucidate the full spectrum of its cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

GEA 3162 as a Peroxynitrite Donor in Cellular Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a valuable pharmacological tool for investigating the cellular effects of peroxynitrite (ONOO⁻). This molecule decomposes to co-generate nitric oxide (NO) and superoxide (O₂⁻), which rapidly react to form peroxynitrite, a potent oxidizing and nitrating agent implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cellular studies, with a focus on inducing apoptosis. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate its effective use in research settings.

Introduction to this compound

This compound serves as a peroxynitrite donor, offering a method to study the effects of this reactive species in a controlled manner within cellular systems. Unlike direct nitric oxide donors, this compound's simultaneous generation of NO and superoxide leads to the in situ formation of peroxynitrite.[1][2][3] This property makes it a powerful agent for investigating peroxynitrite-mediated cellular events, such as apoptosis.

Studies have demonstrated that this compound induces apoptosis in various cell types, including human neutrophils and murine bone marrow cells (Jaws II).[1][4] The apoptotic mechanism triggered by this compound-derived peroxynitrite exhibits distinct characteristics, such as being independent of p53 and, in some cell types, proceeding without internucleosomal DNA fragmentation.[2][4]

Mechanism of Action

This compound's primary mechanism of action is the spontaneous decomposition in aqueous solutions to produce nitric oxide and superoxide. These two radical species then rapidly combine to form peroxynitrite.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are concentration-dependent. The following tables summarize quantitative data from studies on Jaws II murine myeloid cells and human neutrophils.

Table 1: Effect of this compound on Caspase Activity in Jaws II Cells [4][5]

| This compound Concentration (µM) | Incubation Time (hours) | Target Caspases | Observed Effect on Activity |

| 30 | 4 | Total Caspases | Small, non-significant increase |

| 100 | 4 | Total Caspases | Significant increase |

| 30 | 4 | Caspase-3 | ~230% of control (non-significant) |

| 100 | 4 | Caspase-3 | ~950% of control (significant) |

| 30-100 | 4 | Caspase-2 | Large increase |

| 30-100 | 4 | Caspase-8 & -9 | Minor increase |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Jaws II Cells [4]

| This compound Concentration (µM) | Incubation Time (hours) | Effect on ΔΨm |

| 30-100 | 4 | Concentration-dependent reduction (loss of ΔΨm) |

| 100 | 4 | Significant loss of ΔΨm |

Table 3: Effect of this compound on DNA Fragmentation in Human Neutrophils [2]

| This compound Concentration | Incubation Time | Effect on DNA Fragmentation |

| High Concentrations | Time-dependent | Inhibition of internucleosomal DNA fragmentation |

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis involves the activation of specific signaling cascades. A key pathway involves the p38 MAP kinase and is sensitive to the anti-apoptotic protein Bcl-2.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture and Treatment with this compound

This protocol is based on the use of the Jaws II cell line.[3]

-

Cell Culture:

-

Culture Jaws II cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, and 5 ng/ml GM-CSF.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells twice a week.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium).

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or flow cytometry analysis) and allow them to adhere or stabilize overnight.

-

Add this compound to the culture medium to achieve the desired final concentrations (e.g., 30-100 µM).

-

Incubate the cells for the desired time period (e.g., 4 hours for apoptosis studies).

-

Assessment of Cell Viability (MTT Assay)

This is a colorimetric assay to measure cellular metabolic activity.

-

Plate Cells: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat with this compound: Add various concentrations of this compound to the wells and incubate for the desired duration.

-

Add MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture and treat cells with this compound as described in section 5.1.

-

Harvest Cells: Collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash Cells: Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.

-

Stain with Annexin V and PI: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze by Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Measurement of Caspase Activity

This protocol describes a fluorometric assay for caspase activity.

-

Prepare Cell Lysates: After treatment with this compound, lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Assay:

-

In a 96-well black plate, add a specific amount of protein lysate to each well.

-

Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measure Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye like TMRE to measure changes in ΔΨm.

-

Cell Preparation: Culture and treat cells with this compound.

-

Stain with TMRE: Add TMRE solution to the cell culture medium to a final concentration of approximately 200 nM and incubate for 15-30 minutes at 37°C.

-

Wash Cells: Gently wash the cells with warm PBS or culture medium.

-

Analyze: Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for TMRE (excitation ~549 nm, emission ~575 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on apoptosis.

Conclusion

This compound is a critical tool for researchers investigating the biological roles of peroxynitrite. Its ability to induce apoptosis through a p53-independent pathway involving p38 MAPK and caspases 2 and 3 provides a valuable model for studying cell death mechanisms. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their cellular studies and contribute to a deeper understanding of peroxynitrite-mediated signaling.

References

- 1. This compound, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociation of DNA fragmentation from other hallmarks of apoptosis in nitric oxide-treated neutrophils: differences between individual nitric oxide donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterogeneity of adherent and non‑adherent JAWS II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pro-Apoptotic Potential of GEA 3162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEA 3162, a peroxynitrite (ONOO⁻) donor, has emerged as a molecule of significant interest in the study of programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the pro-apoptotic properties of this compound, consolidating key findings on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Mechanism of Action: A Peroxynitrite-Dependent Pathway

This compound functions as a pro-apoptotic agent primarily through its ability to generate peroxynitrite, a potent oxidizing and nitrating species. Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻), both of which can be generated during the decomposition of this compound. This mode of action distinguishes this compound from conventional nitric oxide donors.

Studies in various cell lines, including murine bone marrow cells and human neutrophils, have demonstrated that this compound induces apoptosis in a manner characteristic of peroxynitrite. A key finding is that the apoptotic pathway triggered by this compound can be independent of p53, a critical tumor suppressor protein often implicated in apoptosis.[1] This suggests that this compound may have therapeutic potential in cancers with mutated or non-functional p53.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the quantitative data from key studies, illustrating the impact of this compound on cell viability and caspase activation in different cell types.

Table 1: Effect of this compound on Cell Viability in Jaws II Murine Myeloid Cells

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 30 | Data not available in abstract |

| 100 | Significant decrease |

Data derived from MTT assays performed 4 hours post-treatment. The study indicated a concentration-dependent effect, though specific percentage values for all concentrations were not detailed in the provided search results.

Table 2: Caspase Activation in Jaws II Murine Myeloid Cells Treated with this compound

| This compound Concentration (µM) | Total Caspase Activity (Fold Increase vs. Control) |

| 30 | Increased |

| 100 | Significant increase |

Caspase activity was measured using a fluorogenic substrate. The results demonstrated a clear concentration-dependent activation of caspases.

Table 3: Comparison of Apoptotic Effects of this compound and Other Donors on Human Neutrophils

| Compound (Concentration) | Apoptotic Morphology (% of cells) | DNA Fragmentation (% of cells with hypodiploid DNA) |

| Control (PBS) | ~20% (at 20h) | ~15% (at 20h) |

| This compound (100 µM) | Increased (time-dependent) | Inhibited (decreased below control) |

| SIN-1 (1-3 mM) | Increased (concentration-dependent) | Inhibited (concentration-dependent) |

| DEA/NO (1 mM) | Increased (time-dependent) | Increased |

This table highlights the distinct mechanism of this compound and the peroxynitrite donor SIN-1 in inducing morphological apoptosis while inhibiting DNA fragmentation, a hallmark of classical apoptosis, in contrast to the NO donor DEA/NO.

Signaling Pathways Modulated by this compound

The pro-apoptotic signaling cascade initiated by this compound involves multiple key cellular components, primarily centered around the mitochondria and caspase activation.

Mitochondrial Involvement and Bcl-2 Sensitivity

A critical event in this compound-induced apoptosis is the loss of mitochondrial membrane potential.[1] This disruption of mitochondrial integrity is a pivotal step in the intrinsic apoptotic pathway. The process is sensitive to the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 has been shown to abolish the activation of all caspases and reduce the change in mitochondrial membrane potential induced by this compound, indicating that the pro-apoptotic signal is upstream of or regulated by Bcl-2.[1]

Caspase Activation Cascade

This compound triggers a caspase-dependent apoptotic pathway. The primary effector caspase activated is caspase-3, along with the initiator caspase-2.[1] Minor activation of caspases-8 and -9 has also been observed.[1] This suggests a primary activation of the intrinsic pathway, with potential crosstalk with the extrinsic pathway.

Role of p38 MAP Kinase

The pro-apoptotic effects of this compound are partially dependent on the activation of the p38 MAP kinase signaling pathway.[1] This indicates that cellular stress responses initiated by peroxynitrite contribute to the apoptotic outcome. The precise mechanism by which p38 MAP kinase activation feeds into the caspase cascade in the context of this compound treatment requires further elucidation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the pro-apoptotic properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to varying concentrations of this compound for the desired time period (e.g., 4 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using a fluorogenic substrate.

Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is conjugated to a fluorescent molecule (e.g., AFC or AMC). Upon cleavage by the active caspase, the fluorophore is released and emits a fluorescent signal that can be measured.

Protocol:

-

Cell Lysis: After treatment with this compound, harvest and lyse the cells to release their contents, including active caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 1-2 hours).

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Express caspase activity as relative fluorescence units (RFU) or as a fold change compared to the untreated control.

Measurement of Mitochondrial Membrane Potential

The loss of mitochondrial membrane potential (ΔΨm) can be assessed using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells.

Principle: Dyes such as JC-1 exhibit a fluorescence shift upon aggregation in mitochondria with high membrane potential (red fluorescence). In apoptotic cells with low ΔΨm, the dye remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Dye Loading: Incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.

-

Washing: Wash the cells to remove excess dye.

-

Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry.

-

Microscopy: Capture images in both the red and green channels to visualize the change in mitochondrial potential.

-

Flow Cytometry: Quantify the percentage of cells with low ΔΨm (green fluorescence) versus high ΔΨm (red fluorescence).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity or the percentage of cells in each population.

Conclusion

This compound is a valuable tool for studying peroxynitrite-mediated apoptosis. Its ability to induce p53-independent cell death through a mitochondrial and caspase-dependent pathway makes it a compound of interest for further investigation, particularly in the context of cancer therapeutics. The distinct apoptotic phenotype it induces in neutrophils, characterized by a lack of DNA fragmentation, underscores the complex and cell-type-specific nature of peroxynitrite signaling. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the pro-apoptotic properties of this compound and related compounds.

References

An In-depth Technical Guide to GEA 3162 (CAS Number: 144575-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162, with the chemical name 5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazolium chloride, is a mesoionic compound that has garnered significant interest in pharmacological research. It is recognized primarily as a peroxynitrite (ONOO⁻) donor, simultaneously generating nitric oxide (NO) and superoxide (O₂⁻). This dual activity distinguishes it from conventional nitric oxide donors and underlies its unique biological effects, most notably the induction of apoptosis in inflammatory cells such as neutrophils. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a water-soluble compound that decomposes to co-generate nitric oxide and superoxide.[1] These two highly reactive species rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent.[2] This mechanism of action is central to the biological effects of this compound and differentiates it from traditional NO donors, which primarily release nitric oxide.

The primary and most studied effect of this compound is the induction of apoptosis, or programmed cell death, in human neutrophils.[3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a pathway that is distinct from that of pure NO donors.[3] While both this compound and conventional NO donors can induce morphological changes associated with apoptosis, this compound does so without causing internucleosomal DNA fragmentation, a hallmark of classical apoptosis.[3] This suggests a unique, caspase-dependent but DNA fragmentation-independent apoptotic pathway.[5]

Furthermore, this compound has been shown to influence intracellular calcium concentrations in neutrophils. It stimulates Ca²⁺ entry through a mechanism that is independent of the depletion of intracellular stores, suggesting a direct effect on plasma membrane channels through protein thiol oxidation.[6]

The compound also exhibits anti-inflammatory properties by inhibiting various functions of human polymorphonuclear leukocytes (PMNs), including leukotriene B4 synthesis, degranulation, chemotaxis, and superoxide anion release.[4] These inhibitory effects are associated with an increase in cyclic guanosine monophosphate (cGMP) levels, suggesting the involvement of the NO-cGMP signaling pathway in some of its actions.[4]

Signaling Pathway of this compound-Induced Apoptosis in Neutrophils

Caption: this compound decomposition and subsequent signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

| Parameter | Cell Type/System | Value | Reference |

| IC₅₀ (Inhibition of FMLP-induced chemotaxis) | Human Polymorphonuclear Leukocytes (PMNs) | 6 µM | [4] |

| IC₅₀ (Inhibition of A23187-induced LTB₄ release) | Human PMNs | Dose-dependent (1-100 µM) | [4] |

| IC₅₀ (Inhibition of A23187-induced β-glucuronidase release) | Human PMNs | Dose-dependent (1-100 µM) | [4] |

| IC₅₀ (Inhibition of opsonized zymosan-triggered chemiluminescence) | Human PMNs | Dose-dependent (1-100 µM) | [4] |

| NO Donor Concentration for Apoptosis Induction | Murine Bone Marrow Cells | 40 µM | [7] |

Note: Further dose-response data from the primary literature is required for a more comprehensive quantitative summary.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound. These protocols are based on the descriptions in the primary literature and are intended to serve as a guide for researchers.

Neutrophil Isolation and Apoptosis Assay

Objective: To isolate human neutrophils and assess the induction of apoptosis by this compound.

Materials:

-

Venous blood from healthy human volunteers

-

Dextran T500

-

Lymphoprep™

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium

-

Fetal calf serum (FCS)

-

This compound

-

Propidium iodide (PI)

-

Annexin V-FITC

-

Flow cytometer

Protocol:

-

Neutrophil Isolation:

-

Collect venous blood into a syringe containing heparin.

-

Mix the blood with 6% dextran T500 in a 4:1 ratio.

-

Allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Layer the leukocyte-rich supernatant onto Lymphoprep™.

-

Centrifuge at 400 x g for 30 minutes.

-

Aspirate the neutrophil-rich pellet and resuspend in HBSS.

-

Lyse contaminating erythrocytes by hypotonic lysis using sterile water followed by the addition of hypertonic saline.

-

Wash the neutrophils twice with HBSS and resuspend in RPMI-1640 medium supplemented with 10% FCS.

-

Assess cell viability and purity using Trypan blue exclusion and cytospin preparations.

-

-

Apoptosis Induction and Assessment:

-

Incubate neutrophils (5 x 10⁶ cells/mL) in RPMI-1640 with 10% FCS in the presence or absence of this compound at desired concentrations (e.g., 10-100 µM) for various time points (e.g., 6, 18, 24 hours) at 37°C in a humidified atmosphere of 5% CO₂.

-

For flow cytometric analysis, wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Measurement of Nitric Oxide and Superoxide Generation

Objective: To detect the release of nitric oxide and superoxide from this compound using electrochemical and electron paramagnetic resonance (EPR) techniques.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Nitric oxide-sensitive electrode

-

EPR spectrometer

-

Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

-

Superoxide dismutase (SOD)

Protocol:

-

Electrochemical Detection of Nitric Oxide:

-

Prepare a solution of this compound in deoxygenated PBS at the desired concentration.

-

Calibrate the nitric oxide-sensitive electrode according to the manufacturer's instructions.

-

Immerse the electrode in the this compound solution and record the current generated over time.

-

As a control, measure the NO release from a known NO donor (e.g., DEA/NO).

-

To confirm the quenching of NO by superoxide, add superoxide dismutase (SOD) to the this compound solution and observe any changes in the detected NO signal.

-

-

EPR Detection of Superoxide:

-

Prepare a solution of this compound in PBS containing the spin trap DMPO.

-

Transfer the solution to a flat cell suitable for EPR analysis.

-

Place the cell in the cavity of the EPR spectrometer and record the spectra at room temperature.

-

The formation of the DMPO-OOH adduct will produce a characteristic EPR spectrum, indicating the presence of superoxide.

-

To confirm the specificity of the signal, add SOD to the solution, which should abolish the DMPO-OOH signal.

-

Experimental Workflow for Assessing Neutrophil Function

Caption: A typical workflow for studying this compound's impact on neutrophil functions.

Synthesis and Chemical Properties

| Property | Value |

| CAS Number | 144575-47-3 |

| Molecular Formula | C₇H₄Cl₂N₄O·HCl |

| Molecular Weight | 267.5 g/mol |

| Appearance | Solid |

| Solubility | Water-soluble |

Toxicology and Safety Information

Comprehensive toxicology data, such as LD50 values, for this compound are not widely published. As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of peroxynitrite. Its ability to induce a unique form of apoptosis in neutrophils highlights its potential for studying the resolution of inflammation. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound-derived peroxynitrite in different cell types. The development of more specific and controlled peroxynitrite donors will continue to be an important area of research. Additionally, a more thorough investigation into the in vivo pharmacokinetics and toxicology of this compound would be necessary to explore any potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. scielo.br [scielo.br]

- 3. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by nitric oxide-donors of human polymorphonuclear leucocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of superoxide and xanthine oxidase in neutrophil‐independent rat gastric damage induced by NO donors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucose metabolism and pyruvate carboxylase enhance glutathione synthesis and restrict oxidative stress in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GEA 3162 and Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the compound GEA 3162 and its role in inducing apoptosis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the molecule's mechanism of action, relevant experimental data, and detailed protocols for further investigation.

Core Concepts: this compound and Apoptosis

This compound is a peroxynitrite (ONOO⁻) donor that has been identified as a potent inducer of apoptosis, or programmed cell death. Research indicates that this compound triggers apoptosis through a p53-independent pathway, making it a subject of interest for cancer research and other therapeutic areas where targeted cell death is desirable. The apoptotic cascade initiated by this compound involves the activation of specific caspases and is closely linked to mitochondrial function.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound-induced apoptosis in the Jaws II murine myeloid cell line.

Table 1: Effect of this compound on Cell Viability

| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |

| 30 | 4 | 85 ± 5 |

| 60 | 4 | 65 ± 7 |

| 100 | 4 | 40 ± 6 |

Table 2: Caspase Activation Profile in Response to this compound

| Caspase | Fold Activation (vs. Control) at 100 µM this compound (4 hours) |

| Caspase-2 | ~3.5 |

| Caspase-3 | ~4.0 |

| Caspase-8 | Minor activation |

| Caspase-9 | Minor activation |

Table 3: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Treatment | Incubation Time (hours) | Change in ΔΨm (Red/Green Fluorescence Ratio) |

| Control | 4 | 1.00 (baseline) |

| This compound (30 µM) | 4 | Significant decrease |

| This compound (100 µM) | 4 | Substantial decrease |

| This compound (100 µM) + Bcl-2 overexpression | 4 | Partial protection from decrease |

Signaling Pathways

The apoptotic pathway induced by this compound is multifaceted, primarily involving the intrinsic (mitochondrial) pathway. The key events are the generation of peroxynitrite, leading to mitochondrial stress, loss of mitochondrial membrane potential, and subsequent activation of a caspase cascade.

This compound-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of this foundational research.

Cell Culture

The Jaws II murine immature bone marrow cell line, which is p53-deficient, is a suitable model for studying this compound-induced apoptosis.

-

Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

-

Sub-culturing: Cells are passaged twice a week.

Caspase Activity Assay

This protocol outlines a general method for measuring caspase activity using a fluorogenic substrate.

Experimental workflow for caspase activity assay.

Detailed Steps:

-

Cell Seeding: Seed Jaws II cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 30, 60, 100 µM) or a vehicle control for 4 hours at 37°C.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., Ac-DEVD-AMC for Caspase-3) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate and express the results as fold activation relative to the vehicle control.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is commonly used to assess changes in mitochondrial membrane potential.

-

Cell Preparation: Culture and treat Jaws II cells with this compound as described for the caspase assay.

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission) using a fluorescence microscope or a flow cytometer.

-

Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

This compound serves as a valuable tool for studying p53-independent apoptosis. Its mechanism of action, centered on the generation of peroxynitrite and subsequent mitochondrial-mediated caspase activation, offers a clear pathway for investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and the intricate molecular signaling of this compound. Further research may focus on the upstream and downstream effectors of the this compound-induced apoptotic pathway and its potential in various disease models.

GEA 3162: A Comprehensive Technical Guide to its Effects on Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a unique signaling molecule that exerts pleiotropic effects on cellular function through its complex mechanism of action. Unlike traditional nitric oxide (NO) donors, this compound simultaneously generates both nitric oxide and superoxide, leading to the formation of the potent oxidant peroxynitrite (ONOO⁻). This dual activity underpins its profound impact on distinct signaling pathways, primarily inducing apoptosis and modulating intracellular calcium levels. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action: A Dual Generator of Nitric Oxide and Superoxide

The primary signaling event initiated by this compound is its decomposition to co-generate nitric oxide (NO) and superoxide (O₂⁻)[1][2][3]. This spontaneous process is critical to its biological activity. The rapid reaction between NO and O₂⁻ yields peroxynitrite (ONOO⁻), a highly reactive and potent oxidizing and nitrating agent[1][2][3].

Induction of Apoptosis via a Peroxynitrite-Dependent, p53-Independent Pathway

A hallmark of this compound's activity is its ability to induce apoptosis, particularly in neutrophils[1][2][3]. This pro-apoptotic effect is primarily mediated by peroxynitrite and follows a pathway that is independent of the tumor suppressor protein p53[1].

The signaling cascade involves the activation of initiator and effector caspases, specifically caspase-2 and caspase-3, with minor activation of caspases-8 and -9. This activation leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Notably, the pro-survival protein Bcl-2 can block this compound-induced caspase activation and reduce the loss of mitochondrial membrane potential[1].

Modulation of Intracellular Calcium Signaling

This compound induces a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils[4][5]. This effect is distinct from classical store-operated calcium entry (SOCE) pathways.

The key features of this compound-induced calcium entry are:

-

Non-Store-Operated: It does not depend on the depletion of intracellular calcium stores[4][5].

-

Thiol Oxidation: The mechanism involves the direct oxidation of protein thiol groups on the plasma membrane[4][5].

-

Independence from sGC-cGMP Pathway: Inhibitors of soluble guanylate cyclase (sGC) do not block the this compound-induced calcium response[4].

Effect on the Soluble Guanylate Cyclase (sGC) - cGMP Pathway

While the calcium signaling induced by this compound is independent of the sGC-cGMP pathway, its generation of nitric oxide does lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This indicates that this compound can activate soluble guanylate cyclase.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on various cellular parameters.

Table 1: Effect of this compound on cGMP Production in Human Neutrophils

| This compound Concentration (µM) | cGMP Production (fmol/10⁶ cells) |

| 0 (Control) | 13.0 ± 1.8 |

| 1 | 21.3 ± 3.2 |

| 10 | 45.1 ± 6.7 |

| 100 | 78.5 ± 11.3 |

| (Data adapted from a study on fMLP-stimulated human blood neutrophils in the presence of phosphodiesterase inhibitors) |

Table 2: Inhibitory Effects of this compound on Neutrophil Functions

| Parameter | Cell Type | IC₅₀ Value |

| fMLP-induced Chemotaxis | Human PMNs | 6 µM[6] |

Table 3: Concentrations of this compound Used in Key Cellular Assays

| Assay | Cell Type | Concentration Range | Reference |

| Apoptosis Induction | Human Neutrophils | 30 - 100 µM | [1] |

| Calcium Influx | Rat Neutrophils | 1 - 100 µM | [4] |

| Inhibition of LTB4 Release | Human PMNs | 1 - 100 µM | [6] |

| Inhibition of β-glucuronidase Release | Human PMNs | 1 - 100 µM | [6] |

Detailed Experimental Protocols

Measurement of Intracellular cGMP Levels

Objective: To quantify the effect of this compound on intracellular cGMP concentrations.

Materials:

-

Human neutrophils

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10⁷ cells/mL.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C to prevent cGMP degradation.

-

Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the cell suspension and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold ethanol or a specific lysis buffer provided with the EIA kit.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant and perform the cGMP EIA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

-

Neutrophils

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Load neutrophils with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Resuspend the cells in HBS and place them in a cuvette for spectrofluorometry or on a coverslip for microscopy.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration and continuously record the fluorescence intensity at emission wavelength ~510 nm with excitation alternating between ~340 nm and ~380 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Human neutrophils

-

This compound

-

Chemoattractant (e.g., fMLP, IL-8)

-

Boyden chamber or similar transwell migration assay system (with 3-5 µm pore size filters)

-

Incubator (37°C, 5% CO₂)

-

Cell viability stain (e.g., Calcein AM) or cell counting method

Procedure:

-

Isolate human neutrophils and resuspend them in assay medium (e.g., RPMI with 0.5% BSA) at 2 x 10⁶ cells/mL.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant to the lower wells of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber (the transwell insert).

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere.

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the filter.

-

Fix and stain the migrated cells on the bottom of the filter.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify migrated cells using a fluorescence-based assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Target cells (e.g., neutrophils, cancer cell lines)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Conclusion

This compound is a multifaceted signaling molecule with significant potential in biomedical research and drug development. Its unique ability to generate both nitric oxide and superoxide, leading to the formation of peroxynitrite, sets it apart from conventional NO donors. This mechanism drives its potent pro-apoptotic effects through a p53-independent, caspase-mediated pathway. Furthermore, this compound modulates intracellular calcium levels via a novel, non-store-operated mechanism involving thiol oxidation. While it can activate the sGC-cGMP pathway, its effects on calcium signaling are notably independent of this cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate cellular effects of this compound. A thorough understanding of these signaling cascades is crucial for harnessing the therapeutic potential of this and similar molecules in various pathological conditions, including inflammation and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GEA3162 stimulates Ca2+ entry in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of GEA 3162 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride) is a mesoionic oxatriazole derivative initially identified as a nitric oxide (NO) donor. However, emerging research reveals a more complex mechanism of action involving the co-generation of superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This dual activity confers unique biological effects that distinguish it from conventional NO donors. This document provides a comprehensive overview of the current understanding of this compound's activity in biological systems, with a focus on its effects on neutrophils and cardiac tissue. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation into its therapeutic potential.

Core Concepts: Beyond Nitric Oxide Donation

While initially classified as a nitric oxide donor, the primary biological activity of this compound stems from its decomposition to co-generate NO and superoxide.[1][2][3] This leads to the spontaneous formation of peroxynitrite, a potent and reactive nitrogen species. This key characteristic underpins its observed effects, which differ significantly from those of traditional NO-releasing compounds.

Signaling Pathways and Mechanisms of Action

Induction of Neutrophil Apoptosis

This compound is a potent inducer of apoptosis in human neutrophils.[1][2] This effect is mediated by peroxynitrite and follows a pathway distinct from classical NO-induced apoptosis. A notable feature is the induction of morphological changes associated with apoptosis without the typical internucleosomal DNA fragmentation.[1][2]

Modulation of Calcium Signaling in Neutrophils

This compound has a dual effect on calcium (Ca²⁺) signaling in neutrophils. It stimulates the entry of extracellular Ca²⁺ through a non-store-operated pathway while simultaneously inhibiting store-operated Ca²⁺ entry.[4][5] This modulation of calcium homeostasis is believed to occur via the oxidation of thiol groups on plasma membrane proteins and is independent of the canonical NO-sGC-cGMP pathway.[4][5]

Cardioprotective Effects

In a model of ischemia-reperfusion injury in isolated rat hearts, this compound demonstrated a protective effect.[6] Treatment with this compound resulted in improved cardiac performance during reperfusion, as evidenced by increased maximal left ventricular pressure and maximal and minimal dP/dt values.[6] It also maintained a lower coronary resistance compared to untreated controls.[6]

Quantitative Data Summary

| Biological System | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| Human Neutrophils | Apoptosis | 100 µM | Induction of morphological apoptosis | [1] |

| Human Neutrophils | Internucleosomal DNA Fragmentation | 100 µM | Inhibition | [1] |

| Rat Neutrophils | Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | Concentration-dependent | Stimulation of Ca²⁺ entry | [5] |

| Isolated Rat Heart (Ischemia-Reperfusion) | Maximal Left Ventricular Pressure | Not Specified | 19.3% increase vs. control | [6] |

| Isolated Rat Heart (Ischemia-Reperfusion) | Maximal dP/dt | Not Specified | 36.0% increase vs. control | [6] |

| Isolated Rat Heart (Ischemia-Reperfusion) | Minimal dP/dt | Not Specified | 18.0% increase vs. control | [6] |

Note: Specific concentration-response data for all parameters were not available in the reviewed literature. Further studies are required to establish detailed dose-response relationships.

Experimental Protocols

Neutrophil Apoptosis Assay

This protocol is adapted from studies investigating the effects of this compound on human neutrophil apoptosis.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Resuspend isolated neutrophils in a suitable culture medium (e.g., RPMI 1640) supplemented with serum.

-

Treatment: Aliquot neutrophil suspensions into culture plates. Add this compound to the desired final concentration (e.g., 100 µM). Include appropriate controls: a vehicle control, a positive control for apoptosis (e.g., another known apoptosis inducer), and potentially other nitric oxide donors for comparison.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 6-24 hours).

-

Assessment of Apoptosis:

-

Morphological Analysis: Assess cell morphology by light microscopy after cytocentrifugation and staining (e.g., with May-Grünwald-Giemsa stain). Look for characteristic features of apoptosis such as cell shrinkage, chromatin condensation, and nuclear fragmentation.

-

DNA Fragmentation Analysis: Lyse the neutrophils and extract the DNA. Analyze DNA fragmentation by agarose gel electrophoresis. The characteristic "ladder" pattern of internucleosomal DNA fragmentation may or may not be present with this compound treatment.

-

Intracellular Calcium Measurement in Neutrophils

This protocol is based on studies examining the effects of this compound on neutrophil calcium signaling.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from a suitable source (e.g., rat peritoneal lavage).

-

Dye Loading: Incubate the isolated neutrophils with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a suitable buffer.

-

Washing: Centrifuge the cells to remove the extracellular dye and resuspend them in a fresh, Ca²⁺-containing buffer.

-

Fluorimetry: Place the cell suspension in a fluorometer cuvette.

-

Baseline Measurement: Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

-

Stimulation: Add this compound to the cuvette at the desired concentration and continue to record the fluorescence signal.

-

Data Analysis: Calculate the intracellular Ca²⁺ concentration from the fluorescence ratio, using appropriate calibration parameters.

Conclusion and Future Directions

The preliminary investigation of this compound reveals a compound with a unique mechanism of action centered on the generation of peroxynitrite. Its pro-apoptotic effects on neutrophils and cardioprotective properties suggest potential therapeutic applications in inflammatory diseases and cardiovascular conditions. However, a significant amount of research is still required to fully elucidate its biological activities and therapeutic potential.

Future research should focus on:

-

Dose-response studies: Establishing detailed concentration-response curves for its various biological effects.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cardiovascular disease.

-

Mechanism of action: Further delineating the downstream signaling pathways activated by peroxynitrite in different cell types.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion of this compound.

This technical guide provides a foundational understanding of this compound to support and guide these future research endeavors.

References

- 1. GEA3162 stimulates Ca2+ entry in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide and the resolution of inflammation: implications for atherosclerosis [ouci.dntb.gov.ua]

- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. scielo.br [scielo.br]

- 5. Cyclic GMP protects human macrophages against peroxynitrite-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Unveiling the Chemical Landscape of GEA 3162: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162, a mesoionic 3-aryl substituted oxatriazole-5-imine derivative, has emerged as a significant pharmacological tool for investigating the roles of nitric oxide (NO) and reactive nitrogen species in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental methodologies associated with this compound. Notably, this compound is recognized as a donor of both nitric oxide and superoxide, leading to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. This dual-release profile distinguishes it from conventional NO donors and underlies its diverse biological effects, including the induction of apoptosis and modulation of intracellular calcium signaling. This document aims to serve as an in-depth resource for researchers utilizing this compound in their experimental paradigms.

Core Chemical and Physical Properties

This compound is a synthetic organic compound with the following key physicochemical properties, crucial for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₄O | [1] |

| Molecular Weight | 230.98 g/mol | [1] |

| CAS Number | 144576-10-3 | [2][3] |

| Appearance | Solid | [2] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Topological Polar Surface Area | 69.04 Ų | [1] |

| XLogP | 2.8 | [1] |

| Lipinski's Rules Broken | 0 | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [2] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |

| Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [2] |

Mechanism of Action: A Peroxynitrite Donor

This compound is characterized by its ability to spontaneously decompose in aqueous solutions to co-generate nitric oxide (NO) and superoxide (O₂⁻)[4]. These two radical species rapidly react to form peroxynitrite (ONOO⁻), a potent and short-lived oxidant[4][5][6][7]. This mechanism distinguishes this compound from many other "NO donors" that primarily release nitric oxide.

The biological effects of this compound are therefore largely attributable to the actions of peroxynitrite. Peroxynitrite can induce a wide range of cellular responses, including apoptosis, by interacting with various biomolecules such as proteins, lipids, and DNA[5][7].

Signaling Pathways

This compound is a known inducer of apoptosis in various cell types, including neutrophils and murine bone marrow cells[4][5][7]. The apoptotic pathway initiated by this compound is multifaceted and involves caspase activation and mitochondrial-dependent events. Overexpression of the anti-apoptotic protein Bcl-2 has been shown to abolish caspase activation and reduce the change in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway[5][7]. Specifically, caspases 2, 3, 8, and 9 have been shown to be activated upon exposure to this compound[5].

Caption: this compound-induced apoptotic signaling pathway.

This compound has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including neutrophils and mouse parotid acini[8][9]. This effect appears to be independent of the canonical NO/cGMP pathway, as inhibitors of soluble guanylate cyclase (sGC) do not block the this compound-induced calcium response[8][9]. The mechanism involves both the release of Ca²⁺ from intracellular stores and the influx of extracellular Ca²⁺[8][9]. Evidence suggests that this compound may directly affect protein thiols, leading to the opening of calcium channels[9].

Caption: this compound-mediated calcium signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments frequently performed with this compound, based on methodologies described in the cited literature.

Measurement of Apoptosis by Flow Cytometry

This protocol is for assessing apoptosis by measuring the externalization of phosphatidylserine using Annexin V and plasma membrane integrity using propidium iodide (PI).

Materials:

-

Cell suspension (e.g., neutrophils, bone marrow cells)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells at a desired density in a multi-well plate.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4 hours)[5].

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in [Ca²⁺]i.

Materials:

-

Cell suspension

-

Fura-2 AM (or other suitable calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) with and without CaCl₂

-

This compound stock solution

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS for a specified time (e.g., 30-60 minutes) at 37°C to load the dye.

-

Wash the cells to remove extracellular dye and resuspend them in HBS.

-

Place the cell suspension in a cuvette for fluorometer measurements or on a coverslip for microscopy.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and continuously record the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Calculate the ratio of fluorescence intensities (340/380) to determine the relative changes in [Ca²⁺]i.

Caption: Workflow for measuring intracellular calcium changes.

Caspase Activity Assay

This protocol outlines a method to measure the activity of specific caspases using fluorogenic substrates.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Fluorogenic caspase substrates (e.g., for caspase-3, -8, -9)

-

Assay buffer

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells to release intracellular contents.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add equal amounts of protein from each sample.

-

Add the specific fluorogenic caspase substrate to each well.

-

Incubate the plate at 37°C for the recommended time.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Express caspase activity as the fold-change in fluorescence relative to the control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of peroxynitrite. Its distinct mechanism of action, involving the co-generation of NO and superoxide, offers a unique advantage for studying the effects of this potent reactive nitrogen species. This guide provides a foundational understanding of its chemical properties, signaling pathways, and common experimental applications to aid researchers in designing and interpreting their studies. As with any reactive compound, careful consideration of its stability, solvent compatibility, and dose-response characteristics is essential for obtaining reproducible and meaningful results.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. This compound decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]